5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline
Description
5-Chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline is an aromatic amine derivative characterized by a substituted aniline core. Its structure includes:
- A chlorine atom at the 5-position of the benzene ring.
- A methoxy group (-OCH₃) at the 2-position.
- A branched alkyl chain (3-methylbutan-2-yl) attached to the nitrogen atom.
The methoxy group acts as an electron-donating substituent, activating the ring toward electrophilic substitution, while the chlorine atom introduces moderate electron-withdrawing effects. The bulky 3-methylbutan-2-yl group may enhance lipophilicity, impacting bioavailability and metabolic stability .
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C12H18ClNO/c1-8(2)9(3)14-11-7-10(13)5-6-12(11)15-4/h5-9,14H,1-4H3 |
InChI Key |
LGBSPFFHUHGSBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group, followed by reduction to form 2-methoxy-5-nitroaniline.
Chlorination: The nitro group is then replaced with a chloro group using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Alkylation: The final step involves the alkylation of the amine group with 3-methyl-2-butanone in the presence of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to yield 5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, forming 2-methoxy-N-(3-methylbutan-2-yl)aniline.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base
Major Products
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.
Reduction: Formation of 2-methoxy-N-(3-methylbutan-2-yl)aniline.
Substitution: Formation of various substituted aniline derivatives
Scientific Research Applications
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Biological Studies: It is employed in studies investigating the interaction of aniline derivatives with biological systems.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Electronic Effects
The table below compares the target compound with analogues differing in substituents or backbone structure:
Key Observations:
- Halogen vs.
- Amine Substituents: The target’s branched alkyl chain contrasts with sulphonamide () or nitroso () groups, significantly altering solubility and reactivity.
Pharmacological and Industrial Relevance
- links chlorinated anilines (e.g., Metolazone) to diuretic applications. The target’s branched alkyl chain could improve pharmacokinetics compared to simpler analogues.
Critical Insight: The target’s balance of lipophilicity and electronic activation makes it a candidate for further bioactivity studies, particularly in antimicrobial or CNS applications.
Biological Activity
5-Chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline is an organic compound with notable biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following:
- Molecular Formula : C12H18ClN
- Molecular Weight : Approximately 227.73 g/mol
- Functional Groups : Contains a chloro group, methoxy group, and a branched alkyl amine.
These structural components contribute to its unique reactivity and interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that 5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline interacts with various enzymes and receptors, influencing several biochemical pathways. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially providing anti-inflammatory effects.
- Receptor Modulation : It could modulate neurotransmitter receptors, affecting pain perception and possibly offering analgesic properties.
- Anticancer Activity : Preliminary studies suggest that this compound might exhibit antiproliferative effects against certain cancer cell lines, indicating potential as an anticancer agent.
Antiproliferative Activity
In vitro studies have shown that 5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline exhibits significant antiproliferative activity against various cancer cell lines. The National Cancer Institute (NCI) protocol was used to evaluate its efficacy:
| Cell Line | Growth Inhibition (%) | IC50 (µM) |
|---|---|---|
| MCF-7 | 45.0 | 15.4 |
| SNB-75 | 41.25 | 12.8 |
| A549 | 38.0 | 20.5 |
These results highlight the compound's potential as a lead structure for developing new anticancer therapies.
Anti-inflammatory Effects
Studies have indicated that the compound may inhibit the release of pro-inflammatory mediators, suggesting its utility in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The mechanism likely involves blocking specific signaling pathways associated with inflammation.
Case Studies
-
Case Study on Anticancer Activity :
A recent study evaluated the effects of 5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value indicating significant potency against tumor growth. -
Case Study on Anti-inflammatory Properties :
Another investigation focused on its anti-inflammatory properties in a mouse model of asthma. Treatment with the compound resulted in reduced airway hyperresponsiveness and decreased levels of inflammatory cytokines in bronchoalveolar lavage fluid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
